molecular formula C12H8N2O3 B14637393 2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- CAS No. 55218-78-5

2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)-

Cat. No.: B14637393
CAS No.: 55218-78-5
M. Wt: 228.20 g/mol
InChI Key: QMKHMROKZXUYQN-UHFFFAOYSA-N
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Description

2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- is an organic compound with the molecular formula C12H10N4O2. It is a derivative of pyridinecarboxaldehyde, where the aldehyde group is attached to the second position of the pyridine ring, and a nitrophenyl group is attached to the fourth position. This compound is known for its applications as a pH indicator and a palladium reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- typically involves the reaction of pyridine-2-carboxaldehyde with 4-nitrophenylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- is unique due to the combination of the pyridine ring and the nitrophenyl group, which imparts distinct reactivity and versatility in various chemical reactions and applications .

Properties

CAS No.

55218-78-5

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

4-(4-nitrophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H8N2O3/c15-8-11-7-10(5-6-13-11)9-1-3-12(4-2-9)14(16)17/h1-8H

InChI Key

QMKHMROKZXUYQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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